N-(4-Propoxyphenyl)acetamide
Description
The exact mass of the compound N-(4-Propoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.80e-04 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-Propoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Propoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-propoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRXFPOGKSGHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066601 | |
| Record name | Acetamide, N-(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20367-32-2 | |
| Record name | N-(4-Propoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20367-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Propyl acetaminophen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020367322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-propoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-propoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(4-Propoxyphenyl)acetamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-(4-Propoxyphenyl)acetamide
Executive Summary
N-(4-Propoxyphenyl)acetamide, also known as 4'-Propoxyacetanilide, is an aromatic amide that belongs to the family of acetanilides. Structurally, it is an analog of the well-known analgesic and antipyretic compounds paracetamol (acetaminophen) and phenacetin, differing by the presence of a propoxy group attached to the phenyl ring. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and spectroscopic characterization. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights, offering researchers and drug development professionals a detailed resource for understanding and utilizing this compound. All protocols are designed as self-validating systems, and all data is substantiated with citations to authoritative sources.
Chemical Identity and Nomenclature
Precise identification is the cornerstone of chemical research. N-(4-Propoxyphenyl)acetamide is registered under CAS Number 20367-32-2.[1][2] Its molecular structure consists of a central benzene ring para-substituted with an acetamido group and a propoxy group.
Caption: Chemical Structure of N-(4-Propoxyphenyl)acetamide.
Key identifiers and computed properties for this compound are summarized in the table below for quick reference.
| Identifier | Value | Source(s) |
| IUPAC Name | N-(4-propoxyphenyl)acetamide | [3][4] |
| Synonyms | 4'-Propoxyacetanilide, Propacetin, O-Propyl paracetamol | [1][4][5] |
| CAS Number | 20367-32-2 | [1][2][4] |
| EC Number | 243-766-3 | [1][2][5] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][3][4] |
| Molecular Weight | 193.24 g/mol | [1][4] |
| Canonical SMILES | CCCOC1=CC=C(C=C1)NC(=O)C | [3][4] |
| InChIKey | WDRXFPOGKSGHFM-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications. A summary of key properties is presented below. It is critical to note the discrepancy in reported melting points, which may be attributable to different polymorphic forms or variations in sample purity across suppliers.
| Property | Value | Source(s) |
| Physical State | Crystalline Solid | [6] |
| Melting Point | 118-120 °C | [1][5] |
| 209 °C | [6] | |
| Boiling Point | 365.8 °C at 760 mmHg | [1][2][5] |
| Density | 1.076 g/cm³ | [1][2][5] |
| Water Solubility | 8.80e-04 M (Predicted) | [1][5] |
| Flash Point | 175 °C | [1][2][5] |
| Refractive Index | 1.541 | [1][5] |
| XLogP3 | 2.1 - 3.08 | [4][5] |
| Topological Polar Surface Area | 38.3 Ų | [4][5] |
| Hydrogen Bond Donor Count | 1 | [4][5] |
| Hydrogen Bond Acceptor Count | 2 | [4][5] |
| Rotatable Bond Count | 4 | [5] |
Synthesis and Purification
N-(4-Propoxyphenyl)acetamide can be reliably synthesized via the N-acetylation of its corresponding aniline precursor, 4-propoxyaniline. This method is a standard and robust transformation in organic chemistry.[7] An alternative route, the Williamson ether synthesis, involves the alkylation of paracetamol with a propyl halide, a method well-documented for the synthesis of the related compound phenacetin.[8]
We will focus on the N-acetylation pathway due to its straightforward execution and high potential yield.
Caption: Synthesis pathway for N-(4-Propoxyphenyl)acetamide.
Experimental Protocol: Synthesis via N-Acetylation
This protocol describes a self-validating procedure for synthesizing and purifying N-(4-Propoxyphenyl)acetamide. Each step is designed to ensure high purity and confirmation of the final product.
Materials and Reagents:
-
4-Propoxyaniline (Commercially available)[9]
-
Acetic Anhydride
-
Glacial Acetic Acid (Solvent)
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin-Layer Chromatography (TLC) apparatus
-
Melting point apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-propoxyaniline (0.1 mol, 15.12 g) in glacial acetic acid (50 mL).
-
Causality Explanation: Glacial acetic acid serves as a polar protic solvent that readily dissolves the aniline precursor. Its acidic nature does not interfere with the acetylation reaction.
-
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (0.11 mol, 11.23 g, 10.4 mL) to the solution. The addition should be controlled to manage any exothermic reaction.
-
Causality Explanation: Acetic anhydride is a highly effective acetylating agent. A slight excess ensures the complete conversion of the starting amine.
-
-
Reaction Execution: Heat the mixture to a gentle reflux (approximately 118 °C) and maintain for 1 hour.
-
Causality Explanation: Heating accelerates the reaction rate, ensuring the acetylation proceeds to completion within a reasonable timeframe.
-
-
In-Process Control (IPC): Monitor the reaction progress using TLC (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). A complete reaction is indicated by the disappearance of the 4-propoxyaniline spot.
-
Trustworthiness Pillar: TLC provides a rapid and reliable method to validate the consumption of the starting material before proceeding to workup, preventing the isolation of an impure product mixture.
-
-
Product Precipitation: After completion, cool the reaction mixture to room temperature, then pour it slowly into a beaker containing 400 mL of ice-cold deionized water while stirring vigorously. A white or off-white precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid.
-
Purification via Recrystallization: Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Causality Explanation: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent but less soluble at cold temperatures, allowing it to crystallize out while impurities remain dissolved.
-
-
Final Product Collection and Validation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Determine the melting point of the dried solid and compare it to the literature values (118-120 °C or 209 °C) to assess purity.[1][5][6] Calculate the final yield.
Spectroscopic Characterization
Caption: General workflow for spectroscopic characterization.
Predicted Spectroscopic Data
| Technique | Predicted Key Signals / Peaks | Assignment and Rationale |
| ¹H NMR | δ ~0.9-1.1 (t, 3H)δ ~1.7-1.9 (m, 2H)δ ~2.1 (s, 3H)δ ~3.9-4.0 (t, 2H)δ ~6.8-7.0 (d, 2H)δ ~7.3-7.5 (d, 2H)δ ~7.5-8.5 (s, 1H) | -CH₃ of propyl group-CH₂- of propyl group-C(O)CH₃ (acetyl group)-OCH₂- of propyl groupAromatic protons ortho to -OPrAromatic protons ortho to -NHAcAmide N-H proton |
| ¹³C NMR | δ ~10δ ~22δ ~24δ ~69δ ~114δ ~121δ ~131δ ~155δ ~168 | Propyl -CH₃Propyl -CH₂-Acetyl -CH₃Propyl -OCH₂-Aromatic C ortho to -OPrAromatic C ortho to -NHAcAromatic C ipso to -NHAcAromatic C ipso to -OPrAmide C=O |
| IR (cm⁻¹) | ~3300 (N-H stretch)~3050 (Aromatic C-H stretch)~2960 (Aliphatic C-H stretch)~1660 (Amide I band, C=O stretch)~1550 (Amide II band, N-H bend)~1240 (Aryl-O-C stretch) | Presence of secondary amide groupAromatic ring C-H bondsPropyl and acetyl C-H bondsCarbonyl of the amide groupCharacteristic amide absorptionAryl ether linkage |
| Mass Spec (EI) | m/z 193 (M⁺)m/z 151m/z 109m/z 43 | Molecular ion peak[M - C₃H₇]⁺ or [M - COCH₂]⁺[M - C₃H₇ - COCH₂]⁺[CH₃CO]⁺ (acetyl cation) |
Safety, Handling, and Storage
Proper handling and storage are paramount for laboratory safety and maintaining the integrity of the chemical. The following guidelines are based on available Safety Data Sheets (SDS).[2]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid formation and inhalation of dust.[2] Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, gloves, and a lab coat.[2][12][13] Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][13] Keep away from incompatible materials such as strong oxidizing agents and foodstuff containers.[2][13]
-
First Aid:
-
Inhalation: Move the victim to fresh air.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Seek medical attention if symptoms occur.
-
Conclusion and Future Directions
N-(4-Propoxyphenyl)acetamide is a well-defined chemical compound with properties that are readily characterizable by standard analytical techniques. Its synthesis is straightforward, typically achieved through the acetylation of 4-propoxyaniline. As an analog of established pharmaceutical compounds, it holds potential as a building block in medicinal chemistry and drug development.[14] Future research could focus on elucidating its biological activity, exploring its potential as an analgesic or antipyretic agent, and investigating its metabolic profile in comparison to its structural relatives, paracetamol and phenacetin. The conflicting melting point data also warrants further investigation into the potential polymorphism of this compound.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88510, N-(4-Propoxyphenyl)acetamide. Retrieved February 1, 2026, from [Link].
-
U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(4-propoxyphenyl)-. Substance Details. Retrieved February 1, 2026, from [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)acetamide. Retrieved February 1, 2026, from [Link].
-
NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST Chemistry WebBook. Retrieved February 1, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(4-propoxyphenyl)-. Substance Details. Retrieved February 1, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88510, N-(4-Propoxyphenyl)acetamide. Retrieved February 1, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90165, Acetamide, N-(4-butoxyphenyl)-. Retrieved February 1, 2026, from [Link].
-
University of the Sciences in Philadelphia. (n.d.). The Synthesis of Phenacetin from Acetaminophen. Retrieved February 1, 2026, from [Link]
-
Wikipedia. (n.d.). Phenacetin. Retrieved February 1, 2026, from [Link]
-
Mátravölgyi, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 503. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. N-(4-Propoxyphenyl)acetamide | C11H15NO2 | CID 88510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. biosynth.com [biosynth.com]
- 7. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenacetin - Wikipedia [en.wikipedia.org]
- 9. 4-Propoxyaniline 4469-80-1 [sigmaaldrich.com]
- 10. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of N-(4-Propoxyphenyl)acetamide in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Physicochemical Profile of N-(4-Propoxyphenyl)acetamide
A thorough understanding of a solute's intrinsic properties is fundamental to predicting its interaction with various solvents. N-(4-Propoxyphenyl)acetamide is an acetanilide derivative characterized by a terminal propoxy group. Its structure contains both polar and non-polar regions, which are key to its solubility behavior.
Chemical Structure:
| Property | Value | Source(s) |
| IUPAC Name | N-(4-propoxyphenyl)acetamide | [1][2] |
| Synonyms | 4'-Propoxyacetanilide, O-Propyl paracetamol | [1][3][4] |
| CAS Number | 20367-32-2 | [3][4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [2][3][4] |
| Molecular Weight | 193.24 g/mol | [1] |
| Melting Point | 118-120 °C | [3] |
| Hydrogen Bond Donors | 1 (from the amide N-H) | [5] |
| Hydrogen Bond Acceptors | 2 (from the carbonyl O and ether O) | [5] |
| Predicted LogP | 2.1 - 3.08 | [3][5] |
| Water Solubility | 8.80 x 10⁻⁴ M | [3] |
Predicted Solubility Profile in Common Organic Solvents
Direct experimental, quantitative data for N-(4-Propoxyphenyl)acetamide across a range of organic solvents is sparse in peer-reviewed literature. However, by applying the foundational principle of "like dissolves like," we can generate a highly reliable predictive model for its solubility.[6] This prediction is based on an analysis of the intermolecular forces between the solute and various solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |
| Polar Protic | Methanol, Ethanol, 1-Propanol | High | Strong hydrogen bonding with the amide N-H (donor) and C=O/ether oxygens (acceptors). Dipole-dipole interactions. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High to Medium | Strong dipole-dipole interactions. Hydrogen bond acceptance by the solvent. Lacks solvent H-bond donation. |
| Non-Polar Aromatic | Toluene, Benzene | Medium to Low | π-π stacking interactions with the phenyl ring. Weaker van der Waals forces. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Insoluble | Dominated by weak van der Waals (London dispersion) forces. Significant mismatch in polarity. |
Theoretical Principles and Mechanistic Analysis
The solubility of a solid solute in a liquid solvent is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[7] The structure of N-(4-Propoxyphenyl)acetamide is amphiphilic, containing distinct regions that dictate its affinity for different solvents.
-
Polar Head Group (Amide & Ether): The acetamide group (-NH-C=O) is highly polar and is the primary site for strong, specific interactions. The N-H bond acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The propoxy ether oxygen (-O-) also acts as a hydrogen bond acceptor.
-
Non-Polar Tail (Aromatic Ring & Propyl Chain): The phenyl ring contributes to solubility in aromatic solvents through π-π stacking. The n-propyl group (-CH₂CH₂CH₃) is non-polar and hydrophobic, favoring interactions with non-polar aliphatic solvents through London dispersion forces.
Causality of Predicted Solubilities:
-
In Polar Protic Solvents (e.g., Ethanol): These solvents can act as both hydrogen bond donors and acceptors. This allows for a network of strong hydrogen bonds to form with the amide and ether groups of the solute, effectively solvating the molecule and overcoming the crystal lattice energy. This results in high solubility.
-
In Polar Aprotic Solvents (e.g., Acetone): These solvents possess a strong dipole moment and can accept hydrogen bonds (at the carbonyl oxygen) but cannot donate them.[8] They readily dissolve N-(4-Propoxyphenyl)acetamide through strong dipole-dipole interactions and by accepting a hydrogen bond from the amide N-H. The solubility is generally high but may be slightly less than in protic solvents of similar polarity.
-
In Non-Polar Aromatic Solvents (e.g., Toluene): The primary favorable interaction is between the phenyl ring of the solute and the aromatic ring of the solvent (π-π interactions). However, the highly polar amide group is poorly solvated, limiting overall solubility.
-
In Non-Polar Aliphatic Solvents (e.g., Hexane): There is a significant polarity mismatch. While the propyl tail can interact favorably via weak dispersion forces, these forces are insufficient to overcome both the strong solute-solute interactions in the crystal lattice and the disruption of the solvent-solvent interactions for the polar part of the molecule. This leads to very low solubility.
Below is a diagram illustrating the key intermolecular forces governing solubility.
Standard Protocol: Thermodynamic Solubility Determination via Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4] It is a self-validating system because the continued presence of undissolved solid ensures that the measured liquid phase is truly saturated. The protocol below provides a reliable, step-by-step workflow.
Objective: To determine the equilibrium solubility of N-(4-Propoxyphenyl)acetamide in a selected organic solvent at a constant temperature.
Materials:
-
N-(4-Propoxyphenyl)acetamide (solid, pure)
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker with temperature control (or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis Spectrophotometer.
Protocol Steps:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid N-(4-Propoxyphenyl)acetamide to a series of vials (minimum of 3 replicates). "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is 2-3 times the estimated solubility.
-
Accurately add a known volume or mass of the chosen solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Allow the mixtures to shake for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours is recommended to ensure equilibrium is fully established.[9]
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Concentration Analysis:
-
Prepare a set of calibration standards of N-(4-Propoxyphenyl)acetamide with known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the instrument response versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express solubility in desired units (e.g., mg/mL, mol/L, or g/100g solvent).
-
The final solubility is the average of the replicate measurements. The agreement between replicates serves as an internal validation of the experiment.
-
The following diagram illustrates the experimental workflow for this protocol.
Conclusion
N-(4-Propoxyphenyl)acetamide is a molecule with a mixed polarity, featuring a polar hydrogen-bonding amide group and a non-polar hydrocarbon tail. This structure predicts high solubility in polar protic solvents like ethanol, medium-to-high solubility in polar aprotic solvents like acetone, and poor solubility in non-polar aliphatic solvents like hexane. For researchers requiring precise quantitative data for process design, crystallization, or formulation, the isothermal shake-flask method detailed herein provides a reliable and universally accepted standard for experimental determination.
References
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from Chemistry Steps website. [Link]
-
PubChem. (n.d.). N-(4-Propoxyphenyl)acetamide. Retrieved from National Center for Biotechnology Information website. [Link]
-
CAS Common Chemistry. (n.d.). N-(4-Propoxyphenyl)acetamide. Retrieved from CAS, a division of the American Chemical Society website. [Link]
-
U.S. EPA Substance Registry Services. (2023, November 1). Acetamide, N-(4-propoxyphenyl)-. Retrieved from United States Environmental Protection Agency website. [Link]
-
Kuujia. (2025, September 25). Cas no 20367-32-2 (N-(4-propoxyphenyl)acetamide). Retrieved from Kuujia website. [Link]
-
Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University website. [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from Khan Academy website. [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved from Wikipedia website. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources website. [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov. [Link]
-
Chegg. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Chegg website. [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Toronto website. [Link]
-
PubChem. (n.d.). Acetone. Retrieved from National Center for Biotechnology Information website. [Link]
Sources
- 1. N-(4-Propoxyphenyl)acetamide | C11H15NO2 | CID 88510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. echemi.com [echemi.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. m.chem960.com [m.chem960.com]
- 6. bre.com [bre.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Unfolding Narrative of N-(4-Propoxyphenyl)acetamide: A Technical Guide to its Discovery, Synthesis, and Scientific Context
For Immediate Release
A Deep Dive into the Aniline Analgesics: The Story of N-(4-Propoxyphenyl)acetamide
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of N-(4-Propoxyphenyl)acetamide, a compound situated at the intersection of historical analgesic discovery and modern medicinal chemistry. While not as renowned as its cousins, phenacetin and paracetamol, its story provides valuable insights into the structure-activity relationships that have shaped the landscape of pain and fever management.
Introduction: A Member of a Storied Family
N-(4-Propoxyphenyl)acetamide belongs to the class of N-acyl-p-alkoxyanilines, a family of compounds that played a pivotal role in the late 19th and early 20th centuries as some of the first synthetic alternatives to opioids for pain and fever relief.[1] Understanding N-(4-Propoxyphenyl)acetamide requires an appreciation of the historical and chemical context of its progenitors, acetanilide and phenacetin.
Historical Context: The Dawn of Synthetic Analgesics
The journey into synthetic analgesics began with the accidental discovery of the antipyretic properties of acetanilide in 1886.[1] Marketed as Antifebrin, it represented a significant step away from plant-derived medicines. However, its use was soon curtailed due to toxicity concerns, primarily methemoglobinemia. This led to the development of phenacetin (N-(4-ethoxyphenyl)acetamide) in 1887, a safer alternative that saw widespread use for decades.[1]
The development of these early aniline derivatives was a direct result of the burgeoning coal tar industry, which provided a rich source of organic starting materials for the nascent pharmaceutical sector.[2] The core structure, an acetamide group attached to a substituted aniline ring, proved to be a versatile scaffold for tuning pharmacological activity and mitigating toxicity.
Synthesis of N-(4-Propoxyphenyl)acetamide
The most common and historically significant method for synthesizing N-(4-Propoxyphenyl)acetamide and its analogues is the Williamson ether synthesis.[4] This method involves the reaction of an alkoxide with a primary alkyl halide. In the context of N-(4-Propoxyphenyl)acetamide, the readily available and widely used analgesic, paracetamol (N-(4-hydroxyphenyl)acetamide), serves as the starting material.
Reaction Principle: Williamson Ether Synthesis
The synthesis proceeds via the deprotonation of the phenolic hydroxyl group of paracetamol by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, 1-iodopropane or 1-bromopropane, in an SN2 reaction to form the desired ether linkage.
Caption: Williamson Ether Synthesis of N-(4-Propoxyphenyl)acetamide.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of similar N-acyl-p-alkoxyanilines.
Materials:
-
N-(4-hydroxyphenyl)acetamide (Paracetamol)
-
1-Iodopropane (or 1-Bromopropane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (or 2-Butanone)
-
5% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl Ether
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-(4-hydroxyphenyl)acetamide (1 equivalent), anhydrous potassium carbonate (1.5-2 equivalents), and a suitable solvent such as acetone or 2-butanone.
-
Addition of Alkyl Halide: To the stirred suspension, add 1-iodopropane (1.1-1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent like dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with 5% sodium hydroxide solution (to remove any unreacted paracetamol), deionized water, and brine.
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-(4-Propoxyphenyl)acetamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to obtain a crystalline solid.
Characterization
The structure and purity of the synthesized N-(4-Propoxyphenyl)acetamide should be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
Spectroscopy:
-
¹H NMR: To confirm the presence of the propyl group and the aromatic protons.
-
¹³C NMR: To identify all the unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O of the amide and the C-O-C of the ether.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Physicochemical Properties
A summary of the key physicochemical properties of N-(4-Propoxyphenyl)acetamide is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.24 g/mol | [3] |
| CAS Number | 20367-32-2 | [3] |
| Appearance | White to off-white crystalline solid (predicted) | Inferred from analogues |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane | Inferred from analogues |
Mechanism of Action and Pharmacological Profile (Inferred)
While specific pharmacological studies on N-(4-Propoxyphenyl)acetamide are limited, its mechanism of action is presumed to be similar to that of its well-studied analogues, paracetamol and phenacetin.
Inhibition of Prostaglandin Synthesis
The primary mechanism of action for this class of compounds is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and fever. By reducing prostaglandin levels in the brain, N-(4-Propoxyphenyl)acetamide is expected to exert its analgesic and antipyretic effects. Its anti-inflammatory activity in peripheral tissues is likely to be weak, a characteristic shared with paracetamol.
Caption: Inferred Mechanism of Action of N-(4-Propoxyphenyl)acetamide.
Structure-Activity Relationship
The variation of the alkoxy group in the N-acyl-p-alkoxyaniline series influences the compound's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The propoxy group in N-(4-Propoxyphenyl)acetamide makes it more lipophilic than phenacetin (ethoxy) and paracetamol (hydroxy). This increased lipophilicity could potentially lead to:
-
Enhanced CNS penetration: Potentially leading to more potent central analgesic effects.
-
Altered metabolism: The metabolic fate of the propoxy group may differ from the ethoxy group of phenacetin, potentially influencing the formation of toxic metabolites. It is noteworthy that phenacetin was withdrawn from the market due to its association with nephrotoxicity and carcinogenicity, which were linked to its metabolites.
Contemporary Research and Future Directions
While N-(4-Propoxyphenyl)acetamide itself is not a clinically used drug, the broader class of acetamide derivatives continues to be a fertile ground for drug discovery.[5][6][7] Researchers are actively exploring novel acetamide-containing molecules for a range of therapeutic applications, including:
-
Analgesic and Anti-inflammatory Agents: Synthesizing new derivatives with improved efficacy and safety profiles.[1][5][6][7]
-
Anticancer Agents: Some acetamide derivatives have shown promise as anticancer agents.
-
Antimicrobial Agents: The acetamide scaffold has been incorporated into molecules with antibacterial and antifungal activity.
The study of compounds like N-(4-Propoxyphenyl)acetamide provides valuable data points for understanding the fundamental principles of medicinal chemistry and serves as a historical lesson in the ongoing quest for safer and more effective therapeutics.
Conclusion
N-(4-Propoxyphenyl)acetamide represents an interesting, albeit less explored, chapter in the history of analgesic drug discovery. Born from the pioneering era of synthetic medicinal chemistry, its existence highlights the systematic approach of early drug developers in modifying chemical structures to optimize therapeutic effects. While it has been overshadowed by its more famous relatives, the principles of its synthesis and its inferred mechanism of action remain relevant to modern drug discovery. Further investigation into its specific pharmacological and toxicological profile could provide deeper insights into the structure-activity relationships of this important class of compounds.
References
-
06ether192.docx. (n.d.). Retrieved from [Link]
-
THE HISTORY OF MEDICINAL CHEMISTRY. (2016). Retrieved from [Link]
-
Synthesis and analgesic activity of some acetamide derivatives. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-80. Retrieved from [Link]
-
Synthesis and analgesic activity of some acetamide derivatives. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-80. Retrieved from [Link]
-
Synthesis and analgesic activity of some acetamide derivatives. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-80. Retrieved from [Link]
-
Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5291-5296. Retrieved from [Link]
-
Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link]
-
Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link]
-
Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Propoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medicinal and Chemical Sciences, 5(6), 941-947. Retrieved from [Link]
-
Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1046-1051. Retrieved from [Link]
-
Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., & Huremović, M. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]
-
Scott, K. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis, 3(7-8), 419-424. Retrieved from [Link]
-
Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., ... & Saturnino, C. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2206-2221. Retrieved from [Link]
-
Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., ... & Saturnino, C. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2206-2221. Retrieved from [Link]
-
N-(4-hydroxyphenyl) acetamide (Paracetamol). (n.d.). Retrieved from [Link]
-
Comparison between experimental infrared spectrum of acetamide and... (2021). Retrieved from [Link]
-
PubChem. (n.d.). Acetamide, N-(4-butoxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
N-(4-hydroxyphenyl)acetamide;7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione. (n.d.). Retrieved from [Link]
-
Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medicinal and Chemical Sciences, 5(6), 941-947. Retrieved from [Link]
-
(4-Hydroxyphenyl)acetamide. (n.d.). Retrieved from [Link]
-
Acetamide, N-[4-[(trimethylsilyl)oxy]phenyl]-. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. National Institute of Standards and Technology. Retrieved from [Link]
-
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide. (n.d.). Retrieved from [Link]
-
Acetamide. (n.d.). Retrieved from [Link]
-
Acetamide. (n.d.). Retrieved from [Link]
-
Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Retrieved from [Link]
-
4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. (2023). Polymer Testing, 127, 108194. Retrieved from [Link]
-
N-(4-hydroxyphenyl) acetamide against diiodine towards polyiodide dianion. (2018). New Journal of Chemistry, 42(18), 15003-15009. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. N-(4-Propoxyphenyl)acetamide | C11H15NO2 | CID 88510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 6. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Comprehensive NMR Characterization of O-Propyl Paracetamol: A Guide to Structural Elucidation and Quality Control
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical sciences, providing unparalleled insight into the molecular structure, conformation, and purity of active pharmaceutical ingredients (APIs) and their derivatives. For novel or modified compounds, such as O-Propyl paracetamol, a derivative of the widely used analgesic paracetamol, unambiguous structural verification is a critical step in the drug development pipeline. This application note provides a comprehensive, field-proven guide to the characterization of O-Propyl paracetamol using ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy. The protocols and interpretations detailed herein are designed to establish a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity for researchers and quality control professionals.
Foundational Principles and Experimental Rationale
The core principle of NMR relies on the magnetic properties of atomic nuclei. When placed in a strong external magnetic field, nuclei with non-zero spin, such as ¹H and ¹³C, align in specific quantum states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required is exquisitely sensitive to the local electronic environment of each nucleus. This sensitivity is the source of the rich structural information provided by NMR.
-
¹H NMR Spectroscopy : This technique provides information on the number and type of hydrogen atoms in a molecule. Key parameters include:
-
Chemical Shift (δ) : Indicates the electronic environment of a proton. Protons near electronegative atoms are "deshielded" and appear at higher ppm values (downfield).[1][2]
-
Integration : The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (Multiplicity) : Reveals the number of neighboring protons, following the n+1 rule, which provides direct evidence of molecular connectivity.
-
-
¹³C NMR Spectroscopy : This method probes the carbon backbone of the molecule. Standard spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line, simplifying the spectrum and preventing signal overlap.
-
DEPT Spectroscopy : As a crucial adjunct to ¹³C NMR, DEPT experiments differentiate carbon signals based on the number of attached protons.[3]
The combined application of these techniques provides a multi-faceted and cross-verifiable dataset for the unambiguous structural elucidation of O-Propyl paracetamol.
Molecular Structure and Atom Labeling
To facilitate spectral assignment, the structure of O-Propyl paracetamol is presented below with systematic labeling for all unique proton and carbon environments. This labeling forms the basis for the subsequent interpretation of NMR data.
Caption: Experimental workflow from sample preparation to final data analysis.
3.3. Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 / DEPT-90 |
| Pulse Program | zg30 | zgpg30 | dept135 / dept90 |
| Spectral Width | ~16 ppm | ~240 ppm | ~240 ppm |
| Acquisition Time | ~3-4 sec | ~1-2 sec | ~1-2 sec |
| Relaxation Delay | 2.0 sec | 2.0 sec | 2.0 sec |
| Number of Scans | 16 | 1024 | 256 |
| Temperature | 298 K | 298 K | 298 K |
Spectral Interpretation and Data Analysis
The following sections detail the expected NMR data for O-Propyl paracetamol based on its molecular structure and established chemical shift principles.
4.1. Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show seven distinct signals. The aromatic region for para-disubstituted benzene rings typically appears as two distinct doublets, often referred to as an AA'BB' system, which simplifies to two doublets at higher field strengths. [7]
| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Assignment |
|---|---|---|---|---|---|---|
| H-f | 1H | ~9.8 | Singlet (broad) | 1H | - | N-H |
| H-b | 2H | ~7.4 | Doublet | 2H | ~9.0 | Aromatic H (ortho to NHAc) |
| H-a | 2H | ~6.9 | Doublet | 2H | ~9.0 | Aromatic H (ortho to O-propyl) |
| H-c | 2H | ~3.9 | Triplet | 2H | ~6.6 | O-CH₂ -CH₂-CH₃ |
| H-g | 3H | ~2.0 | Singlet | 3H | - | -C(=O)-CH₃ |
| H-d | 2H | ~1.7 | Sextet | 2H | ~7.0 | O-CH₂-CH₂ -CH₃ |
| H-e | 3H | ~0.9 | Triplet | 3H | ~7.4 | O-CH₂-CH₂-CH₃ |
Causality behind Assignments:
-
The N-H proton (H-f) is expected to be the most downfield signal due to the deshielding effects of the adjacent amide carbonyl and its potential for hydrogen bonding. Its broadness is characteristic of exchangeable protons.
-
The aromatic protons (H-a, H-b) are in the typical aromatic region (6.5-8.0 ppm). [8]Protons H-b, ortho to the electron-withdrawing acetylamino group, are more deshielded than protons H-a, which are ortho to the electron-donating propoxy group.
-
The methylene protons adjacent to the ether oxygen (H-c) are deshielded by the electronegative oxygen, placing their signal around 3.5-4.5 ppm. [1]* The acetyl methyl protons (H-g) appear as a sharp singlet around 2.0 ppm, a characteristic region for this functional group.
-
The propyl chain protons (H-d, H-e) show typical aliphatic shifts, with the terminal methyl group (H-e) being the most upfield (shielded). [9][10]The coupling patterns (triplet, sextet, triplet) are definitive for a propyl group attached to a heteroatom.
4.2. Predicted ¹³C NMR and DEPT Spectra (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine unique carbon environments. DEPT experiments are essential for confirming the identity of each carbon type.
| Label | Predicted δ (ppm) | DEPT-90 | DEPT-135 | Assignment |
| C7 | ~168 | Absent | Absent | C =O (Amide) |
| C4 | ~155 | Absent | Absent | Ar-C -O (Ether) |
| C1 | ~132 | Absent | Absent | Ar-C -N (Amide) |
| C2/C6 | ~121 | Positive | Positive | Aromatic C H |
| C3/C5 | ~115 | Positive | Positive | Aromatic C H |
| C9 | ~69 | Absent | Negative | O-C H₂-CH₂-CH₃ |
| C8 | ~24 | Absent | Positive | -C(=O)-C H₃ |
| C10 | ~22 | Absent | Negative | O-CH₂-C H₂-CH₃ |
| C11 | ~10 | Absent | Positive | O-CH₂-CH₂-C H₃ |
Causality behind Assignments:
-
The carbonyl carbon (C7) is the most deshielded, appearing far downfield as is characteristic for amide carbonyls (~160-185 ppm). [11]* The aromatic carbons attached to heteroatoms (C1, C4) are the next most downfield quaternary carbons. C4, attached to the more electronegative oxygen, is expected to be further downfield than C1. [8]* The protonated aromatic carbons (C2/C6, C3/C5) appear in the 110-130 ppm range. [8]DEPT-90 and DEPT-135 will confirm them as CH carbons.
-
The propyl chain carbons (C9, C10, C11) appear in the aliphatic region. The carbon directly attached to the ether oxygen (C9) is the most deshielded of the three (~50-70 ppm). [12]The terminal methyl carbon (C11) is the most shielded.
-
DEPT-135 provides definitive validation: C9 and C10 will appear as negative signals (CH₂), while C8, C11, and the aromatic CH carbons will be positive. [5][6]
Conclusion
This application note provides a robust and detailed framework for the comprehensive NMR characterization of O-Propyl paracetamol. By systematically applying ¹H, ¹³C, and DEPT NMR techniques, researchers can achieve unambiguous confirmation of the molecular structure. The presented protocols for sample preparation and data acquisition, combined with the detailed guide to spectral interpretation, establish a reliable methodology for use in drug discovery, process development, and quality assurance environments. This multi-technique approach ensures a high level of confidence and trustworthiness in the analytical results, which is paramount in the pharmaceutical industry.
References
-
TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]
-
University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
-
Columbia University. (n.d.). DEPT | NMR Core Facility. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]
-
Proton NMR spectrum of paracetamol. (n.d.). Available at: [Link]
-
CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2007). DEPT and DEPTQ. Available at: [Link]
-
NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. Available at: [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Available at: [Link]
-
Nicholls, A. W., et al. (1992). High resolution NMR spectroscopic studies on the metabolism and futile deacetylation of 4-hydroxyacetanilide (paracetamol) in the rat. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Fig. 5. 1 H NMR spectra of?-of?-cyclodextrin (?-CD), Paracetamol (P).... Available at: [Link]
-
Paracetamol and other Acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI Contrast Agents. (n.d.). Available at: [Link]
-
ResearchGate. (2021). 1 H NMR spectral data of para and its Ba(II) complex. Available at: [Link]
-
AIP Publishing. (n.d.). NMR Spectra of Propyl Derivatives. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]
-
Chemical shifts. (n.d.). Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
Chegg.com. (2023). Solved Interpret the 13C NMR and 1H NMR spectra of the. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Resolution LC-MS/MS Profiling of N-(4-Propoxyphenyl)acetamide
This Application Note is structured to address the specific analytical challenges of N-(4-Propoxyphenyl)acetamide (also known as O-Propylparacetamol or Propacetin).
The core scientific insight driving this protocol is the "Isobaric Interference Paradox" : unlike its homologs Paracetamol (Acetaminophen) and Phenacetin, the propyl derivative exhibits two distinct primary fragmentation pathways that both result in a neutral loss of ~42 Da. This guide provides the high-resolution mass spectrometry (HRMS) strategies required to resolve this ambiguity.
Subtitle: Resolving Isobaric Fragmentation Pathways in Paracetamol Homologs via Q-TOF/Orbitrap Analysis
Introduction & Scientific Context
N-(4-Propoxyphenyl)acetamide (CAS: 20367-32-2) is a synthetic derivative of the analgesic paracetamol, structurally characterized by the presence of a propyl ether moiety at the para position of the acetanilide core. While less common than Phenacetin (ethyl ether) or Paracetamol (free hydroxyl), it appears in pharmaceutical research as:
-
A Process Impurity: In the synthesis of benzimidazole anthelmintics (e.g., Oxibendazole).[1]
-
A Metabolic Probe: Used to study cytochrome P450 O-dealkylation kinetics (CYP1A2/CYP2E1).[1]
-
A Designer Drug Candidate: Investigated for altered lipophilicity and blood-brain barrier penetration compared to acetaminophen.[1]
The Analytical Challenge: The "Double 42"
In electrospray ionization (ESI) mass spectrometry, this molecule ([M+H]⁺ = 194.1181) presents a unique challenge not seen in Phenacetin. It possesses two primary cleavage sites that generate product ions with nearly identical nominal masses:
-
Pathway A (Deacetylation): Loss of Ketene (
, 42.0106 Da).[1] -
Pathway B (O-Dealkylation): Loss of Propene (
, 42.0470 Da).
Standard low-resolution triple quadrupole instruments may struggle to distinguish the resulting fragments (Nominal m/z 152), leading to misidentification between Paracetamol and 4-Propoxyaniline . This protocol utilizes High-Resolution Accurate Mass (HRAM) spectrometry to definitively characterize these pathways.[1]
Experimental Protocol
Reagents & Sample Preparation
Objective: Minimize hydrolysis of the amide bond during preparation.
-
Stock Solution: Dissolve 1.0 mg N-(4-Propoxyphenyl)acetamide in 1 mL Methanol (LC-MS grade). Store at -20°C.
-
Working Standard: Dilute stock to 500 ng/mL in Water:Methanol (90:10, v/v) containing 0.1% Formic Acid.
-
Biological Matrix (Plasma): Protein precipitation using cold Acetonitrile (1:3 ratio).[1] Vortex 30s, Centrifuge 10,000 x g for 10 min. Inject supernatant.[1]
LC-MS/MS Method Parameters
System: UHPLC coupled to Q-TOF or Orbitrap MS. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm). ** Rationale:** A short sub-2-micron column ensures sharp peaks and separation from more polar metabolites (e.g., Paracetamol) within a 5-minute window.
Table 1: LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | %A (Water + 0.1% FA) | %B (MeCN + 0.1% FA) | Phase |
|---|---|---|---|---|
| 0.00 | 0.40 | 95 | 5 | Equilibration |
| 0.50 | 0.40 | 95 | 5 | Load |
| 3.50 | 0.40 | 5 | 95 | Ramp |
| 4.50 | 0.40 | 5 | 95 | Wash |
| 4.60 | 0.40 | 95 | 5 | Re-equilibration |
| 6.00 | 0.40 | 95 | 5 | End |
Table 2: MS Source Parameters (ESI Positive)
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI (+) | Protonation of the amide nitrogen is favored. |
| Capillary Voltage | 3500 V | Standard for small molecules; avoids in-source fragmentation.[1] |
| Gas Temperature | 325°C | Ensures efficient desolvation of the propyl chain.[1] |
| Fragmentor | 120 V | Optimized to transmit [M+H]⁺ without premature cleavage.[1] |
| Collision Energy | 15 - 30 eV | Stepped energy required to observe both cleavage pathways.[1] |
Results & Discussion: Mechanistic Fragmentation
The Fragmentation Fork
Upon Collision Induced Dissociation (CID), the precursor ion [M+H]⁺ (m/z 194.1181) undergoes competitive fragmentation.
-
Pathway A: Amide Hydrolysis (Loss of Ketene) [1]
-
Mechanism: A McLafferty-type rearrangement or direct 4-center elimination involving the acetyl group.[1]
-
Neutral Loss:
(42.0106 Da).[1] -
Product Ion: 4-Propoxyaniline (Phenetidine analog).[1]
-
Accurate Mass: m/z 152.1075.[1]
-
Dominance: Typically the major pathway at lower collision energies (10-20 eV).[1]
-
-
Pathway B: Ether Cleavage (Loss of Propene) [1]
-
Mechanism: Charge-remote fragmentation or proton-transfer driven elimination of the alkyl chain.[1]
-
Neutral Loss:
(42.0470 Da).[1] -
Product Ion: N-(4-Hydroxyphenyl)acetamide (Paracetamol).
-
Accurate Mass: m/z 152.0711.[1]
-
Dominance: Requires higher collision energy (>25 eV) to break the ether linkage.[1]
-
Resolution Strategy
The mass difference between the two "152" ions is 36.4 mDa .[1]
-
Low-Res MS (Triple Quad): Cannot distinguish. Requires chromatographic separation if metabolites are present, or monitoring of secondary fragments (e.g., m/z 110 from Paracetamol vs m/z 109 from Propoxyaniline).[1]
-
High-Res MS (Q-TOF/Orbitrap): Can resolve these peaks.
-
m/z 152.1075 (Propoxyaniline)
-
m/z 152.0711 (Paracetamol)
-
Visualized Workflows
Analytical Decision Tree
This diagram outlines the logic flow for analyzing N-(4-Propoxyphenyl)acetamide, highlighting the critical decision point based on instrument resolution.
Caption: Analytical workflow distinguishing High-Res vs. Low-Res handling of the isobaric m/z 152 fragment.
Fragmentation Pathway
This diagram details the specific chemical losses and resulting structures.[1]
Caption: Competitive fragmentation pathways showing the isobaric divergence at m/z 152.
References
-
PubChem. (n.d.).[1] N-(4-Propoxyphenyl)acetamide (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023).[1] Phenacetin Mass Spectrum (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
Agilent Technologies. (2013).[1] UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism of Quercetin (Demonstrating Isobaric Resolution). Application Note 5991-2993EN. Retrieved from [Link]
-
Uppala, R., et al. (2023).[1][2] Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of N-(4-Propoxyphenyl)acetamide Analogues for Structure-Activity Relationship (SAR) Studies
Introduction: The Therapeutic Potential of Acetanilide Scaffolds
The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. A prominent example is paracetamol (acetaminophen), a widely used analgesic and antipyretic. The exploration of structural analogues of such compounds is a cornerstone of drug discovery, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis and characterization of a series of N-(4-alkoxyphenyl)acetamide analogues, with a focus on N-(4-propoxyphenyl)acetamide, to facilitate Structure-Activity Relationship (SAR) studies.
The primary mode of action for many acetanilide-based analgesics is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of pain and inflammation.[1] Furthermore, some analogues exhibit antimicrobial properties, presenting a dual therapeutic potential.[2][3] By systematically modifying the alkoxy substituent on the phenyl ring, researchers can probe the impact of lipophilicity and steric bulk on biological activity, thereby elucidating the SAR and guiding the design of more potent and selective drug candidates.
This document is intended for researchers, scientists, and drug development professionals. It offers detailed, field-proven protocols for the synthesis, purification, and characterization of N-(4-propoxyphenyl)acetamide and its analogues, alongside a framework for interpreting the resulting SAR data.
General Synthetic Strategy: N-Acetylation of 4-Alkoxyanilines
The most direct and widely employed method for the synthesis of N-(4-alkoxyphenyl)acetamides is the N-acetylation of the corresponding 4-alkoxyaniline. This reaction is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride.[4][5] The general reaction scheme is depicted below:
Caption: General reaction scheme for the N-acetylation of 4-alkoxyanilines.
The reaction proceeds via a nucleophilic attack of the amino group of the 4-alkoxyaniline on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which then abstracts a proton from the nitrogen to yield the final N-acetylated product and acetic acid as a byproduct. The choice of solvent and reaction conditions can be optimized to achieve high yields and purity.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| 4-Ethoxyaniline | Sigma-Aldrich | 98% |
| 4-Propoxyaniline | TCI Chemicals | >98% |
| 4-Butoxyaniline | Alfa Aesar | 98% |
| Acetic Anhydride | Merck | ≥99% |
| Glacial Acetic Acid | Fisher Scientific | ACS Grade |
| Ethanol (95%) | VWR | Reagent Grade |
| Ethyl Acetate | J.T. Baker | HPLC Grade |
| Hexane | EMD Millipore | HPLC Grade |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Acetic anhydride is corrosive and a lachrymator; handle with care.[6] Aniline derivatives can be toxic upon inhalation, ingestion, or skin contact.[7]
Protocol 1: Synthesis of N-(4-Propoxyphenyl)acetamide
This protocol details the synthesis of the target compound, N-(4-propoxyphenyl)acetamide, and can be adapted for other analogues by substituting the appropriate 4-alkoxyaniline.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-propoxyaniline (5.0 g, 33.1 mmol) in 30 mL of glacial acetic acid. Stir the mixture at room temperature until the aniline is completely dissolved.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (3.7 mL, 39.7 mmol, 1.2 equivalents) dropwise over a period of 5 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with constant stirring. A white precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 60 °C overnight.
Protocol 2: Purification by Recrystallization
Recrystallization is a crucial step to obtain a high-purity product suitable for analytical characterization and biological testing.
Step-by-Step Procedure:
-
Solvent Selection: A mixture of ethanol and water is an effective solvent system for the recrystallization of N-(4-alkoxyphenyl)acetamides.
-
Dissolution: Transfer the crude N-(4-propoxyphenyl)acetamide to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The solution should be near saturation.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1) mixture, and dry in a vacuum oven at 60 °C to a constant weight.
Characterization of Synthesized Analogues
The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques.
Table 1: Physicochemical and Analytical Data of N-(4-Alkoxyphenyl)acetamide Analogues
| Analogue | R Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected ¹H NMR (δ, ppm in CDCl₃) |
| 1 | -CH₃ | C₉H₁₁NO₂ | 165.19 | 128-130 | ~7.4 (d), ~6.8 (d), ~3.8 (s), ~2.1 (s) |
| 2 | -CH₂CH₃ | C₁₀H₁₃NO₂ | 179.22 | 134-136 | ~7.4 (d), ~6.8 (d), ~4.0 (q), ~2.1 (s), ~1.4 (t)[8] |
| 3 | -CH₂CH₂CH₃ | C₁₁H₁₅NO₂ | 193.24 | 115-117 | ~7.4 (d), ~6.8 (d), ~3.9 (t), ~2.1 (s), ~1.8 (m), ~1.0 (t) |
| 4 | -CH₂CH₂CH₂CH₃ | C₁₂H₁₇NO₂ | 207.27 | 102-104 | ~7.4 (d), ~6.8 (d), ~3.9 (t), ~2.1 (s), ~1.7 (m), ~1.5 (m), ~0.9 (t) |
Note: Expected NMR shifts are based on data from closely related compounds and general principles of NMR spectroscopy. Actual values may vary slightly.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of the synthesized molecules. For N-(4-propoxyphenyl)acetamide, the expected ¹H NMR spectrum in CDCl₃ would show:
-
A singlet for the acetamido methyl protons around δ 2.1 ppm.
-
A triplet for the terminal methyl group of the propoxy chain around δ 1.0 ppm.
-
A multiplet (sextet) for the central methylene group of the propoxy chain around δ 1.8 ppm.
-
A triplet for the methylene group attached to the oxygen atom around δ 3.9 ppm.
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, around δ 6.8 and 7.4 ppm.
-
A broad singlet for the N-H proton, the chemical shift of which is concentration-dependent.
The ¹³C NMR spectrum would further confirm the carbon framework of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. For N-(4-propoxyphenyl)acetamide, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 193. The fragmentation pattern would likely involve cleavage of the propoxy group and the acetamido group.
Structure-Activity Relationship (SAR) Studies
The synthesized analogues can be screened for various biological activities to establish a structure-activity relationship.
Workflow for SAR Studies
Caption: A typical workflow for conducting SAR studies on the synthesized analogues.
Discussion of Expected SAR Trends
-
Analgesic Activity: The analgesic activity of acetanilide derivatives is often linked to their ability to cross the blood-brain barrier and their interaction with central COX enzymes. Increasing the length of the alkyl chain in the alkoxy group increases the lipophilicity of the molecule. This may enhance its ability to penetrate the central nervous system, potentially leading to increased analgesic potency up to a certain chain length. However, excessive lipophilicity can lead to poor aqueous solubility and unfavorable pharmacokinetic properties.[9]
-
Antimicrobial Activity: The antimicrobial activity of these compounds may be influenced by their ability to disrupt microbial cell membranes or inhibit essential enzymes. The variation in the alkoxy chain length will alter the overall lipophilicity and steric profile of the molecules, which can significantly impact their interaction with microbial targets. It is plausible that an optimal chain length exists for maximal antimicrobial efficacy.[2][3]
Conclusion
This application note provides a robust framework for the synthesis and evaluation of N-(4-propoxyphenyl)acetamide analogues for SAR studies. The detailed protocols and characterization guidelines are designed to ensure the generation of high-quality, reproducible data. The subsequent biological screening and SAR analysis will provide valuable insights into the structural requirements for desired therapeutic activities, paving the way for the development of novel analgesic and antimicrobial agents.
References
-
Zia-ur-Rehman, M., et al. (2009). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2768. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
-
Yesmukhanova, A. A., et al. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]
-
Ohnishi, K., et al. (2022). Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. Medicina (Kaunas, Lithuania), 58(7), 871. [Link]
-
Hassan, S. T. S., et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2018(3), M998. [Link]
-
New Jersey Department of Health. (2010). HAZARDOUS SUBSTANCE FACT SHEET: ACETIC ANHYDRIDE. [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure: Aniline. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. rsc.org [rsc.org]
- 7. comparative antimicrobial activity: Topics by Science.gov [science.gov]
- 8. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(4-Propoxyphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(4-Propoxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-(4-Propoxyphenyl)acetamide?
The most prevalent and dependable method is the N-acetylation of 4-propoxyaniline. This reaction involves treating the primary aromatic amine (4-propoxyaniline) with an acetylating agent, most commonly acetic anhydride, to form the corresponding acetamide.[1][2] This approach is favored for its high efficiency, relatively mild conditions, and the ready availability of starting materials. Acetic acid can also be used, but this generally requires higher temperatures or catalysts and results in water as a byproduct, which can complicate the reaction equilibrium.[3]
Q2: What are the most critical parameters that influence the reaction yield?
Several parameters are crucial for maximizing the yield of N-(4-Propoxyphenyl)acetamide:
-
Reagent Purity: The purity of the starting 4-propoxyaniline is paramount. Aromatic amines are susceptible to air oxidation, which can lead to the formation of dark-colored polymeric impurities that interfere with the reaction and complicate purification.[4]
-
Stoichiometry: Precise control over the molar ratio of reactants is key. A slight excess of the acetylating agent (acetic anhydride) is often used to ensure complete conversion of the starting amine.
-
Temperature Control: The acetylation of anilines is an exothermic reaction.[5] Maintaining an appropriate temperature is vital to prevent side reactions, such as diacetylation or degradation of reactants and products.
-
Reaction Medium & pH: The choice of solvent and the pH of the medium can significantly impact the reaction rate. The reaction is often performed in an aqueous acidic medium or with a base catalyst like pyridine to neutralize the acid byproduct and drive the reaction forward.[2][6]
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[2] A co-spot of the starting material (4-propoxyaniline) alongside the reaction mixture will allow you to visualize the consumption of the amine and the formation of the more polar acetamide product. A suitable solvent system (e.g., ethyl acetate/hexane) should be determined beforehand to achieve good separation between the starting material and the product.
Q4: What is a realistic yield to expect for this synthesis?
With proper optimization of the reaction conditions and careful purification, yields for the N-acetylation of anilines can be quite high. It is reasonable to expect yields in the range of 80-95%. However, yields can be lower if starting materials are impure, reaction conditions are not optimal, or significant product is lost during the workup and purification steps.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues you may encounter during the synthesis in a detailed question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My reaction seems to have stalled, and TLC analysis shows a large amount of unreacted 4-propoxyaniline. What went wrong?
This is a common issue that typically points to a problem with the acetylating agent or the reaction conditions.
-
Cause 1: Hydrolyzed Acetic Anhydride: Acetic anhydride is highly reactive and readily hydrolyzes upon contact with moisture from the air or wet solvents to form acetic acid, which is a much weaker acetylating agent.[7][8][9] If your stock bottle of acetic anhydride has been open for a long time, it may be significantly degraded.
-
Solution: Always use a fresh bottle or a recently opened container of acetic anhydride. Ensure all your glassware is scrupulously dried before use.
-
-
Cause 2: Incorrect Stoichiometry: An insufficient amount of acetic anhydride will naturally lead to incomplete conversion.
-
Solution: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (e.g., 1.1 to 1.2 equivalents) of acetic anhydride can help drive the reaction to completion.
-
-
Cause 3: Low Reaction Temperature: While high temperatures can be detrimental, a temperature that is too low may result in a very slow reaction rate, giving the impression of a stalled reaction.
-
Solution: The reaction is often initiated at a low temperature (e.g., in an ice bath) to control the initial exotherm and then allowed to warm to room temperature to ensure completion.[4] Gentle warming (e.g., to 40-50 °C) can sometimes be employed if the reaction is sluggish, but this should be monitored carefully to avoid side reactions.
-
Q: My conversion appears high by TLC, but my isolated yield after workup and purification is very poor. Where am I losing my product?
Product loss during the isolation phase is a frequent source of low yields.
-
Cause 1: Inefficient Precipitation/Crystallization: N-(4-Propoxyphenyl)acetamide is typically isolated by precipitation in water followed by recrystallization.[4] If the product is too soluble in the crystallization solvent, or if cooling is too rapid, recovery will be low.
-
Solution: Ensure the product is fully precipitated by cooling the reaction mixture thoroughly in an ice-water bath.[4] During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product.[10] Slow cooling is essential for forming large, pure crystals and maximizing recovery.[4]
-
-
Cause 2: Losses During Filtration and Transfers: Mechanical losses can add up. Product can adhere to glassware, filter paper, and spatulas.
-
Solution: Be meticulous during transfers. Wash the reaction flask and filter cake with a small amount of ice-cold solvent (the same one used for recrystallization) to recover any residual product.
-
Problem Area 2: Product Purity Issues
Q: My final product is discolored (e.g., pink, tan, or brown). What is the source of this impurity?
Discoloration is almost always due to the oxidation of the 4-propoxyaniline starting material.
-
Cause: Aromatic amines are notoriously sensitive to air and light, which can cause them to oxidize and form highly colored polymeric impurities.[4] If your starting amine is already discolored, this color will likely carry through to the final product.
-
Solution 1 (Prevention): Use high-purity, colorless 4-propoxyaniline. If the starting material is discolored, consider purifying it first by distillation or by dissolving it in acid, treating it with activated carbon to adsorb the impurities, and then re-precipitating the amine by adding a base.[4]
-
Solution 2 (Removal): During the recrystallization of the final product, activated carbon can often be used to remove colored impurities. Dissolve the crude product in the minimum amount of hot solvent, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool.
-
Q: My analytical data (e.g., NMR or Mass Spec) suggests the presence of a diacetylated byproduct. How can this be avoided?
Diacetylation, the formation of N-acetyl-N-(4-propoxyphenyl)acetamide, can occur under certain conditions.
-
Cause: This side reaction is more likely to occur with a large excess of a highly reactive acetylating agent (like acetyl chloride) or at elevated temperatures, particularly in the presence of a strong base.[11]
-
Solution: Avoid using a large excess of acetic anhydride. Stick to a modest excess (1.1-1.2 equivalents). Maintain careful temperature control, especially during the addition of the acetylating agent, to prevent the reaction from becoming too hot. Using a weaker base or an aqueous buffer system (like sodium acetate) instead of strong, non-nucleophilic bases can also mitigate this issue.[2]
-
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis of N-(4-Propoxyphenyl)acetamide, incorporating best practices to maximize yield and purity.
Materials & Reagents:
-
4-Propoxyaniline
-
Acetic Anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate (anhydrous)
-
Deionized Water
-
Ethanol
-
Activated Carbon (optional)
Procedure:
-
Preparation of Amine Salt Solution: In a 250 mL Erlenmeyer flask, add 4-propoxyaniline (1.0 eq). To this, add deionized water (~25 mL per gram of amine) and concentrated HCl (~0.9 mL per gram of amine). Swirl the flask; the amine should dissolve to form the hydrochloride salt solution. If any color is present, add a small amount of activated carbon, heat the solution gently for 5 minutes, and perform a hot gravity filtration to obtain a clear, colorless solution.
-
Acetylation: To the clear amine hydrochloride solution, add acetic anhydride (1.1 eq) while swirling.
-
Buffering and Precipitation: Immediately after adding the acetic anhydride, add a pre-prepared solution of sodium acetate (1.5 eq) in water (~5 mL per gram of sodium acetate). Swirl the flask vigorously. A white precipitate of N-(4-Propoxyphenyl)acetamide should form.[2]
-
Isolation of Crude Product: Cool the reaction mixture in an ice-water bath for at least 20 minutes to ensure complete precipitation.[4] Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold deionized water.
-
Recrystallization (Purification): Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent (an ethanol/water mixture is often effective) and heat the mixture on a hot plate until the solid just dissolves.[10][12]
-
Crystal Formation: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Final Product Isolation: Collect the pure crystals by vacuum filtration, washing them with a small portion of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.
Data & Visualization
Table 1: Reagent Properties
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |
| 4-Propoxyaniline | 151.21 | 1.061 | 252 | Toxic, Irritant |
| Acetic Anhydride | 102.09 | 1.082 | 139.8 | Corrosive, Flammable |
| Sodium Acetate | 82.03 | 1.528 | >300 (decomposes) | Irritant |
| N-(4-Propoxyphenyl)acetamide | 193.24 | - | - | Irritant |
Diagram 1: General Synthesis and Purification Workflow
This diagram outlines the key stages of the synthesis, from starting materials to the final purified product.
Caption: Workflow for N-(4-Propoxyphenyl)acetamide synthesis.
Diagram 2: Key Reaction Mechanisms
This diagram illustrates the desired N-acetylation reaction and the potential diacetylation side reaction.
Caption: Desired reaction pathway versus a potential side reaction.
References
-
St. Olaf College. (n.d.). Synthesis of Phenacetin. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]
-
IOSR Journal. (n.d.). One-pot efficient reductive acetylation of aromatic nitro compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Write out the reaction and mechanism for the synthesis of phenacetin from acetic anhydride and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Base-Mediated N-Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. Retrieved from [Link]
-
Bloom Tech. (2024). What is the synthesis method of Phenacetin Crystal?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Bartlett, S. (2020). Acetylation of aniline. YouTube. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
ResearchGate. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
YouTube. (2021). acetylation aniline. Retrieved from [Link]
- Chemical Education Resources. (1999). Two Methods for the Synthesis of Phenacetin.
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization1. Retrieved from [Link]
-
SciSpace. (n.d.). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]
-
Digital Commons@ETSU. (n.d.). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Retrieved from [Link]
-
MDPI. (2023). Acetylation of Scaled-Down Chitin Nanofiber Films to Improve Mechanical Properties. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). RU2546111C2 - Method of phenacetin obtaining.
-
MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization | Chemistry Laboratory Techniques. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved from [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]
-
Unknown. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. Retrieved from [Link]
-
Unknown. (n.d.). Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. Retrieved from [Link]
-
Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
-
Unknown. (n.d.). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Retrieved from [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ymerdigital.com [ymerdigital.com]
- 4. stolaf.edu [stolaf.edu]
- 5. jcbsc.org [jcbsc.org]
- 6. ncert.nic.in [ncert.nic.in]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. cerritos.edu [cerritos.edu]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
Technical Support Center: N-(4-Propoxyphenyl)acetamide Purification
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for N-(4-Propoxyphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. Drawing upon established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting workflows and answers to frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Introduction: Understanding the Purification Challenges
N-(4-Propoxyphenyl)acetamide, a derivative of acetanilide, serves as a valuable building block in organic synthesis. Its structure, featuring a polar acetamide group and a nonpolar propoxy tail, presents a unique set of purification challenges. Impurities often arise from unreacted starting materials, such as 4-propoxyaniline, or byproducts from the acetylation reaction. These impurities can have similar solubility profiles to the target compound, complicating purification by simple crystallization.
This guide addresses these challenges directly, providing logical, step-by-step solutions to common issues like persistent impurities, product discoloration, and poor crystal formation.
Troubleshooting Guide: From Crude to Pure
This section is structured as a series of common problems encountered during the purification workflow. Each question is addressed with a detailed explanation of the underlying causes and a set of actionable solutions.
Q1: My purified N-(4-Propoxyphenyl)acetamide shows a low or broad melting point and contains persistent impurities after recrystallization. What's going wrong?
A1: Cause & Analysis
A low or broad melting point range is a classic indicator of impurity. For N-(4-Propoxyphenyl)acetamide, the expected melting point is approximately 118-120 °C[1]. Deviations suggest the presence of contaminants that disrupt the crystal lattice. The most common culprits are:
-
Unreacted 4-propoxyaniline: The amine starting material is a frequent impurity.
-
Di-acylated byproducts: If the reaction conditions are not carefully controlled, the nitrogen atom of the starting amine can be acylated twice, although this is less common for anilines.
-
Hydrolysis products: Residual acid or base from the synthesis can lead to the hydrolysis of the amide bond over time, especially during heating.
-
Solvent inclusion: Solvent molecules can become trapped within the crystal lattice, depressing the melting point.
Standard recrystallization may fail if the impurities have solubility characteristics very similar to the desired product in the chosen solvent.
Troubleshooting & Resolution
If initial recrystallization is insufficient, a more rigorous and systematic approach is required. The following workflow provides a decision-making process for achieving high purity.
Caption: Troubleshooting workflow for low product purity.
Protocol 1: Optimized Recrystallization
-
Solvent Selection: Begin with a binary solvent system, which often provides better selectivity than a single solvent. An ethanol/water mixture is an excellent starting point for acetanilide derivatives.[2]
-
Dissolution: In a flask, dissolve the crude N-(4-Propoxyphenyl)acetamide in the minimum amount of hot ethanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Precipitation: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol/water, and dry them thoroughly.
Protocol 2: Column Chromatography
If recrystallization fails, column chromatography is the next logical step.
-
Stationary Phase: Use silica gel as the adsorbent.
-
Mobile Phase: A solvent system of hexane and ethyl acetate is effective for separating compounds of intermediate polarity.[3] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase, adsorb it onto a small amount of silica, and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.
Q2: My product "oils out" during cooling instead of forming solid crystals. How can I prevent this?
A2: Cause & Analysis
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid. This typically happens for one of two reasons:
-
High Solute Concentration: The solution is too concentrated, and the saturation point is reached at a temperature that is above the melting point of your compound (118-120 °C).
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as a supercooled liquid before it has time to organize into a stable crystal lattice.
An oil is essentially an amorphous solid with a high level of impurity, and it is very difficult to purify further.
Troubleshooting & Resolution
Caption: Step-by-step workflow to prevent oiling out.
-
Re-heat and Dilute: If the product oils out, re-heat the solution until it is clear again. Add more of the primary solvent (e.g., ethanol) to decrease the overall concentration.
-
Ensure Slow Cooling: Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This maximizes the time the molecules have to align into a crystal lattice.
-
Scratch/Seed: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic scratches can provide nucleation sites for crystal growth. Alternatively, add a tiny crystal of pure N-(4-Propoxyphenyl)acetamide (a seed crystal) once the solution has cooled slightly.
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Switch to a solvent system with a lower boiling point, such as ethyl acetate/hexane.
Q3: My final product has a persistent yellow or brown tint. How can I obtain a colorless product?
A3: Cause & Analysis
Color in the final product is typically due to highly conjugated impurities that absorb visible light. These are often oxidation byproducts of the aniline-derived starting materials, which are notoriously prone to air oxidation, forming colored impurities.[2] These impurities are often present in very small quantities but are highly colored, so they can persist through multiple recrystallizations.
Troubleshooting & Resolution
The most effective method for removing colored impurities is treatment with activated charcoal during recrystallization.
Protocol 3: Decolorization with Activated Charcoal
-
Dissolve: Dissolve the impure, colored product in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).
-
Add Charcoal: Add a very small amount of activated charcoal to the hot solution (typically 1-2% of the solute's weight). A small spatula tip is usually sufficient. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Let the solution cool slightly before adding.
-
Heat: Swirl and heat the mixture at a gentle boil for 5-10 minutes. The charcoal adsorbs the large, flat, colored molecules onto its porous surface.
-
Hot Filtration: This is a critical step. You must remove the fine charcoal powder from the hot solution. Perform a hot gravity filtration using fluted filter paper to maximize speed and prevent premature crystallization in the funnel.
-
Crystallize: The resulting clear, colorless filtrate is then allowed to cool slowly as described in Protocol 1 to yield pure, colorless crystals.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the purity of N-(4-Propoxyphenyl)acetamide?
A1: A combination of methods should be used to provide a comprehensive purity profile.
| Analytical Technique | Principle | Information Provided | Typical Acceptance Criteria |
| Melting Point | Temperature range over which a solid converts to a liquid. | Indicates purity. Impurities broaden and depress the melting range. | Sharp range, e.g., 118-120 °C.[1] |
| TLC | Differential partitioning of components between a stationary and mobile phase. | Qualitative assessment of the number of components in a mixture. | A single spot with a consistent Rf value. |
| HPLC | High-resolution separation based on partitioning between phases. | Quantitative purity analysis (Assay) and detection of related substances. | Purity ≥ 98.0%.[4] |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons. | Confirms the chemical structure and detects proton-containing impurities. | Spectrum consistent with the proposed structure; absence of unassigned peaks. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Confirms the presence of key functional groups (e.g., N-H, C=O, C-O). | Presence of characteristic peaks for amide and ether functionalities.[5] |
Q2: What are the key safety considerations for handling N-(4-Propoxyphenyl)acetamide and associated solvents?
A2: Always consult the Safety Data Sheet (SDS) before starting work.[6] General best practices include:
-
Engineering Controls: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, nitrile gloves, and a flame-resistant lab coat.
-
Solvent Safety: Organic solvents like ethanol, hexane, and ethyl acetate are flammable. Keep them away from ignition sources.
-
Disposal: Dispose of chemical waste in properly labeled containers according to your institution's guidelines.
References
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
-
National Center for Biotechnology Information (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PubMed Central. [Link]
-
Sielc.com. Separation of N-(2-Nitro-4-propoxyphenyl)acetamide on Newcrom R1 HPLC column. [Link]
-
Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journal of Science, 5(3). [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. jcbsc.org [jcbsc.org]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
Technical Support Center: Synthesis of O-Propyl Paracetamol
Welcome to the technical support center for the synthesis of O-propyl paracetamol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this Williamson ether synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your experimental outcomes.
Introduction
The synthesis of O-propyl paracetamol, a derivative of the widely used analgesic paracetamol, is a classic example of the Williamson ether synthesis. This reaction involves the O-alkylation of paracetamol's phenolic hydroxyl group using an alkyl halide in the presence of a base. While seemingly straightforward, this synthesis is often plagued by side reactions that can significantly lower the yield and complicate purification. This guide provides a comprehensive overview of these potential pitfalls and offers practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of O-propyl paracetamol?
The most prevalent side reaction is the C-alkylation of the paracetamol phenoxide ion. [1][2]Instead of the desired O-alkylation, the propyl group can attach to the carbon atoms of the aromatic ring, leading to the formation of C-propyl paracetamol isomers.
Q2: Why does C-alkylation occur?
The phenoxide ion of paracetamol is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions to the hydroxyl group). [2]The reaction pathway (O- vs. C-alkylation) is highly dependent on the reaction conditions, particularly the choice of solvent and base. [1][2] Q3: Can the amide group of paracetamol be alkylated?
While less common under typical Williamson ether synthesis conditions, N-alkylation is a theoretical possibility. However, the phenolic hydroxyl group is more acidic and therefore more readily deprotonated, making O-alkylation the primary intended reaction.
Q4: My TLC plate shows multiple spots. What could they be?
Multiple spots on a TLC plate can indicate the presence of unreacted paracetamol, the desired O-propyl paracetamol, and one or more C-alkylated side products. It is also possible to have di-propylated products if a strong base and excess alkylating agent are used.
Q5: What is the ideal type of alkyl halide to use in this synthesis?
Primary alkyl halides, such as 1-bromopropane or 1-iodopropane, are strongly recommended. [3][4]Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base like the phenoxide ion, leading to the formation of propene gas and reducing the yield of the desired ether. [4][5][6]
Troubleshooting Guide: Overcoming Side Reactions
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of O-propyl paracetamol.
Problem 1: Low Yield of O-Propyl Paracetamol
A low yield is a frequent challenge and can be attributed to several factors.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Deprotonation | The phenolic hydroxyl group of paracetamol must be deprotonated to form the phenoxide ion, which is the active nucleophile. If the base is not strong enough or used in insufficient quantity, a significant portion of the paracetamol will remain unreacted. [6][7] | Use a base with a pKa higher than that of the phenolic proton of paracetamol (~10). Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH). [6][8]Ensure at least one equivalent of the base is used. |
| Competing C-Alkylation | As previously mentioned, C-alkylation is a major competing reaction. The choice of solvent plays a crucial role in directing the reaction towards O-alkylation. [1][2] | Employ a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation of the base but not the phenoxide anion, leaving the oxygen atom more available for nucleophilic attack. Protic solvents, like ethanol or water, can solvate the phenoxide oxygen through hydrogen bonding, hindering O-alkylation and favoring C-alkylation. [2] |
| Elimination Side Reaction | If using a secondary or sterically hindered primary alkyl halide, the E2 elimination reaction can become significant, leading to the formation of an alkene instead of the ether. [5][6][9] | Strictly use a primary alkyl halide like 1-bromopropane or 1-iodopropane. [3][4] |
| Reaction Temperature | While higher temperatures can increase the reaction rate, they can also promote side reactions. [5] | Maintain a moderate reaction temperature, typically between 50-80°C. [5][6]Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating that could lead to product degradation. |
Problem 2: Difficult Purification and Presence of Multiple Products
The presence of multiple products, particularly C-alkylated isomers, can make the purification of O-propyl paracetamol challenging.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Formation of C-Alkylated Isomers | The formation of C-alkylated byproducts is a common issue, especially when using protic solvents or certain bases. [1][2] | Optimize the reaction conditions to favor O-alkylation as described in the low yield section. For purification, column chromatography is often necessary to separate the O-alkylated product from the C-alkylated isomers due to their similar polarities. |
| Unreacted Starting Material | Incomplete reaction will leave unreacted paracetamol in the crude product. | Ensure the reaction goes to completion by monitoring with TLC. Unreacted paracetamol can often be removed by washing the organic layer with a dilute aqueous base solution during the workup. |
| Di-alkylation | The use of a very strong base and a large excess of the alkylating agent can lead to the formation of di-propylated products. | Use a slight excess (1.1-1.2 equivalents) of the propyl halide. |
Experimental Protocols
Standard Protocol for O-Propylation of Paracetamol
This protocol is a starting point and may require optimization based on your specific laboratory conditions.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add paracetamol (1.0 eq.).
-
Solvent and Base: Add a polar aprotic solvent, such as acetone or DMF, and a suitable base like anhydrous potassium carbonate (1.5 eq.).
-
Alkylation: Add 1-bromopropane (1.2 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (around 60-80°C) and monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a 5% aqueous NaOH solution to remove any unreacted paracetamol, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
TLC Analysis
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots.
-
Expected Rf values: O-propyl paracetamol will have a higher Rf value (less polar) than paracetamol. C-alkylated products will have Rf values similar to the O-alkylated product.
Visualizing Reaction Pathways
Main Reaction vs. Side Reactions
The following diagram illustrates the desired O-alkylation pathway and the competing C-alkylation side reaction.
Caption: O-Alkylation vs. C-Alkylation Pathways.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for troubleshooting low yields in the synthesis.
Caption: Troubleshooting Workflow for Low Yield.
References
- Benchchem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- PubMed. (n.d.). Clinical pharmacokinetics of paracetamol.
- ACS Green Chemistry. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone.
- ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?.
- PMC. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- NIH. (n.d.). Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf.
- Stamford School. (2025). The Chemistry of Paracetamol by Saskia Haley.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides?.
Sources
- 1. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
Technical Support Center: N-(4-Propoxyphenyl)acetamide NMR Sample Preparation
Introduction
Welcome to the technical support guide for the preparation of N-(4-Propoxyphenyl)acetamide samples for Nuclear Magnetic Resonance (NMR) analysis. Achieving a high-quality, high-resolution NMR spectrum is critically dependent on the purity of the analyte and the meticulous preparation of the NMR sample. This guide provides a comprehensive workflow, from synthesis to data acquisition, and a detailed troubleshooting section to address common challenges encountered in the laboratory. Our goal is to empower researchers, scientists, and drug development professionals to obtain reliable and reproducible NMR data.
The journey from starting materials to a clean spectrum is a multi-step process where issues in the initial stages can cascade and manifest as complex problems in the final analysis. This document is structured to follow that logical laboratory workflow.
Part 1: Synthesis and Purification of N-(4-Propoxyphenyl)acetamide
A robust and clean synthesis is the foundation of a good NMR spectrum. The most direct method for preparing N-(4-Propoxyphenyl)acetamide is the acetylation of 4-propoxyaniline. This reaction is generally high-yielding and clean, but careful execution and purification are paramount.
Recommended Synthesis Protocol: Acetylation of 4-Propoxyaniline
This protocol is adapted from standard amine acetylation procedures.[1]
Materials:
-
4-Propoxyaniline
-
Hydrochloric Acid (HCl), concentrated[1]
-
Sodium Acetate[1]
-
Ethanol (95%) for recrystallization
-
Deionized Water
Step-by-Step Procedure:
-
Preparation of Amine Salt: In a 100 mL Erlenmeyer flask, suspend 4-propoxyaniline (e.g., 1.0 g) in 30 mL of deionized water. The amine is not fully soluble.
-
Add concentrated HCl dropwise while stirring until the 4-propoxyaniline dissolves completely, forming the hydrochloride salt. This step protonates the amine, making it soluble in the aqueous medium.
-
Acetylation Reaction: In a separate beaker, prepare a solution of sodium acetate (e.g., 1.1 g) in 10 mL of deionized water.
-
To the stirred solution of 4-propoxyaniline hydrochloride, add acetic anhydride (e.g., 1.2 equivalents) in one portion.[1]
-
Immediately follow with the addition of the sodium acetate solution.[1] The sodium acetate acts as a base to deprotonate the aniline hydrochloride in situ, regenerating the nucleophilic free amine, which then reacts with the acetic anhydride. It also neutralizes the acetic acid byproduct formed during the reaction.
-
A white precipitate of N-(4-Propoxyphenyl)acetamide should form almost instantly.[1][2]
-
Isolation: Cool the reaction mixture in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with cold deionized water.
-
Purification (Recrystallization): Recrystallize the crude product from a minimal amount of hot 95% ethanol.[1][2] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of pure product.
-
Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly under vacuum. It is crucial to remove all residual ethanol and water, as these will appear in the NMR spectrum.
Synthesis and Purification Workflow Diagram
Caption: Workflow from synthesis to pure product.
Part 2: NMR Sample Preparation
With a pure, dry sample, the next step is preparing the NMR tube. The goal is a clear, homogeneous solution free of particulates and at an appropriate concentration.
Standard ¹H NMR Sample Preparation Protocol
Materials:
-
Purified N-(4-Propoxyphenyl)acetamide
-
High-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[3]
-
Clean, dry NMR tube and cap
-
Pasteur pipette with a small cotton or glass wool plug
-
Vortex mixer
Step-by-Step Procedure:
-
Weigh Sample: Accurately weigh 5-10 mg of the purified product directly into a clean, dry vial.[4]
-
Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolve: Cap the vial and gently vortex or swirl to dissolve the sample completely. A slightly higher concentration may be needed for ¹³C NMR.[4]
-
Filter: To remove any suspended particles that can degrade spectral quality, filter the solution directly into the NMR tube. Use a Pasteur pipette with a small, tightly packed plug of glass wool in the neck. Cotton wool is not recommended as it can leach impurities.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Mix: Invert the tube several times to ensure the solution is homogeneous. A non-uniform concentration can lead to poor shimming and distorted peak shapes.[4]
Expected ¹H NMR Data
The following table provides the expected chemical shifts for N-(4-Propoxyphenyl)acetamide. This serves as a reference to validate your final spectrum. Note that exact shifts can vary slightly based on solvent and concentration.[5] The data is analogous to the well-documented N-(4-ethoxyphenyl)acetamide (Phenacetin).[6]
| Protons (Label) | Chemical Shift (ppm, approx.) | Multiplicity | Integration | Assignment |
| a | 9.0 - 9.8 (DMSO-d₆) or 7.5-8.1 (CDCl₃) | broad singlet | 1H | Amide N-H |
| b | ~7.45 | Doublet | 2H | Aromatic H (ortho to NHAc) |
| c | ~6.85 | Doublet | 2H | Aromatic H (ortho to OPr) |
| d | ~3.90 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |
| e | ~2.05 | Singlet | 3H | Acetyl -C(O)-CH₃ |
| f | ~1.75 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| g | ~0.98 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during synthesis, purification, or NMR analysis.
Synthesis & Purity Issues
Q1: My acetylation reaction yielded a sticky oil instead of a white precipitate. What went wrong?
A1: This is a common issue that typically points to impurities or incorrect stoichiometry.
-
Cause 1: Impure Starting Material. The starting 4-propoxyaniline may have oxidized. Aniline derivatives can darken upon exposure to air, forming colored impurities that can inhibit crystallization.[7] Ensure you use clean, recently purchased, or purified starting material.
-
Cause 2: Excess Acetic Anhydride. Using a large excess of acetic anhydride can lead to the formation of diacetylated byproducts or other side reactions, resulting in an oily product. Use near-stoichiometric amounts as recommended.
-
Solution: Try to "crash out" the product by adding ice-cold water and scratching the inside of the flask with a glass rod. If this fails, you may need to perform an extraction with a solvent like ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution, dry it, and concentrate it in vacuo. The resulting crude material will likely require column chromatography for purification.
Q2: My final product has a low melting point and the NMR shows extra peaks. What are the likely impurities?
A2: The most common impurities stem from the reactants or side reactions.
-
Unreacted 4-propoxyaniline: Check for the characteristic aromatic signals of the starting material.
-
Acetic Acid: A sharp singlet around 2.1 ppm (can be variable) and a very broad peak >10 ppm. This is usually removed during recrystallization and drying.
-
Diacetylated Product: The N-H proton signal will be absent, and the aromatic signals may be shifted slightly downfield due to the increased electron-withdrawing nature of the diacetyl group.
-
Solution: Re-purify the sample. A second recrystallization is often sufficient. If impurities persist, column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) is the most effective method.
NMR Sample & Spectrum Issues
Q3: My NMR spectrum has very broad peaks, especially the amide N-H. Is this normal?
A3: Yes, some peak broadening is expected, but excessive broadening indicates a problem.
-
Amide N-H Broadening (Normal): The amide proton signal is often broad due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and/or chemical exchange with trace amounts of water or acid in the sample.[5][6] This is normal. Running the spectrum at a higher temperature can sometimes sharpen this peak.
-
General Peak Broadening (Problematic): If all peaks are broad, consider the following causes:
-
Poor Shimming: The magnetic field is not homogeneous across the sample.[8][9] Always perform a shimming routine before acquisition.[10][11] Inhomogeneous samples (e.g., containing solids) cannot be shimmed well.[12]
-
Sample Concentration: A solution that is too concentrated can be viscous, leading to slower molecular tumbling and broader lines. Dilute the sample if necessary.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron from a spatula) can cause significant line broadening.[13] Ensure all glassware is scrupulously clean.
-
Chemical Exchange: If your molecule is undergoing a dynamic process (e.g., slow rotation around the amide bond), this can broaden specific peaks.[9][14] Acquiring spectra at different temperatures can help diagnose this.
-
Q4: I see unexpected sharp singlets at ~7.26, ~2.50, or ~1.56 ppm. What are they?
A4: These are almost certainly residual solvent or water peaks.[15]
-
~7.26 ppm: Residual non-deuterated chloroform (CHCl₃) in a CDCl₃ sample.[16]
-
~2.50 ppm: Residual non-deuterated dimethyl sulfoxide (DMSO-d₅) in a DMSO-d₆ sample.[16]
-
~1.56 ppm (in CDCl₃) or ~3.33 ppm (in DMSO-d₆): This is dissolved water (H₂O).[15][16] Deuterated solvents are often hygroscopic.[17]
-
Solution: Use high-purity deuterated solvents from a fresh, sealed bottle. Ensure your sample is perfectly dry before dissolving. While these small peaks are often acceptable for routine characterization, they can be minimized with careful technique.
Q5: Why can't I get my sample to dissolve in CDCl₃?
A5: While N-(4-Propoxyphenyl)acetamide should be soluble in chloroform, issues can arise.
-
Cause 1: Insufficient Purity. If the synthesis produced polar impurities or polymeric material, solubility could be reduced.
-
Cause 2: Polarity. The amide group imparts significant polarity. If your lab's CDCl₃ has absorbed water, it might slightly alter its solvation properties.
-
Solution: Switch to a more polar deuterated solvent. DMSO-d₆ is an excellent alternative that readily dissolves most amides.[18] Be aware that all your chemical shifts will change, and the residual solvent peak for DMSO-d₆ is at ~2.50 ppm.[16]
Troubleshooting Decision Tree
Caption: A decision tree for common NMR spectrum issues.
References
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available from: [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available from: [Link]
-
Acetylation of aniline. YouTube. Available from: [Link]
-
NMR Peak Broadening : r/Chempros. Reddit. Available from: [Link]
-
Aniline - Wikipedia. Wikipedia. Available from: [Link]
-
Shimming an NMR Magnet. University of Illinois. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]
-
What Causes NMR Peak Broadening? - Chemistry For Everyone. YouTube. Available from: [Link]
-
NMR | Shimming | Chemical Research Support. Weizmann Institute of Science. Available from: [Link]
-
NMR Sample Preparation. University of Nottingham. Available from: [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester. Available from: [Link]
-
NMR Sample Preparation. Iowa State University. Available from: [Link]
-
SHIMMING AN NMR MAGNET. University of California, San Diego. Available from: [Link]
-
Why might an NMR spectrum show broad peaks? TutorChase. Available from: [Link]
-
Selection Guide on Deuterated Solvents for NMR. Labinsights. Available from: [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. Available from: [Link]
-
Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. ResearchGate. Available from: [Link]
- CN105777569A - Production method of p-hydroxyphenylacetamide. Google Patents.
-
Troubleshooting | Department of Chemistry and Biochemistry. University of Maryland. Available from: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
1H NMR Broad peaks. Chemistry Stack Exchange. Available from: [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London. Available from: [Link]
-
A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. The Royal Society of Chemistry. Available from: [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. Available from: [Link]
-
What Is Shimming In NMR? - Chemistry For Everyone. YouTube. Available from: [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available from: [Link]
-
Acetylation of Scaled-Down Chitin Nanofiber Films to Improve Mechanical Properties. MDPI. Available from: [Link]
-
What is the mechanism of Acetanilide? Patsnap Synapse. Available from: [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available from: [Link]
-
Aniline Impurities and Related Compound. Veeprho. Available from: [Link]
-
Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. Available from: [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. ResearchGate. Available from: [Link]
-
NMR line broadening techniques. Grokipedia. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. chemistryconnected.com [chemistryconnected.com]
- 6. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. tutorchase.com [tutorchase.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. grokipedia.com [grokipedia.com]
- 14. reddit.com [reddit.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 17. myuchem.com [myuchem.com]
- 18. labinsights.nl [labinsights.nl]
Technical Support Center: Scale-Up Protocols for N-(4-Propoxyphenyl)acetamide
Status: Active Topic ID: SC-PPA-2024 Scope: Process Chemistry, Scale-Up (100g – 5kg), Troubleshooting Target Compound: N-(4-Propoxyphenyl)acetamide (CAS: 20367-32-2)[1][2]
Executive Summary
This guide addresses the technical challenges associated with scaling up the synthesis of N-(4-Propoxyphenyl)acetamide (also known as 4'-Propoxyacetanilide or Propacetin). While structurally similar to Paracetamol and Phenacetin, the propoxy chain introduces specific solubility and crystallization behaviors that differ from its analogs.
The protocols below prioritize Process Safety (exotherm management) and Purity Profile (color remediation). We utilize the Acetic Anhydride/Acetic Acid route as the primary recommendation for scale-up due to its atom economy and ease of purification compared to the Acetyl Chloride route.
Module 1: Synthesis & Reaction Engineering
Core Protocol: Acetylation via Acetic Anhydride
Context: This protocol is optimized for a 1.0 kg scale. The reaction relies on nucleophilic acyl substitution.[3]
Reagents:
-
4-Propoxyaniline (Start Material): 1.0 equiv
-
Acetic Anhydride (
): 1.1 – 1.2 equiv -
Solvent: Glacial Acetic Acid (3-4 volumes relative to amine mass)
-
Catalyst: None required (autocatalytic in AcOH) or mild Zn dust (to prevent oxidation).
Q: How do I manage the exotherm during the
addition?
A: The acetylation of anilines is highly exothermic (
Protocol Adjustment:
-
Dissolution: Dissolve 4-Propoxyaniline in Glacial Acetic Acid at 20-25°C. Ensure complete dissolution before proceeding.
-
Dosing: Do not add
in a single bolus. Use a dropping funnel or dosing pump. -
Rate Control: Add
dropwise over 45–60 minutes. -
Temperature Limit: Maintain internal temperature (IT) between 35°C and 50°C using an external cooling jacket.
-
Why? Temperatures >60°C during addition promote the oxidation of the amine (turning the solution pink/brown) and potential diacetylation.
-
Q: My reaction mixture turned dark pink/red. Is the batch lost?
A: Not necessarily, but it indicates oxidation of the unreacted 4-propoxyaniline. This is common if the starting material was old or if the reaction was exposed to air at high temperatures.
Remediation:
-
Prevention: Add a small amount of Zinc dust (0.1% w/w) or Sodium Bisulfite during the dissolution phase to act as a reducing agent.
-
Correction: If the color persists after reaction completion, treat the hot reaction mixture with Activated Carbon (Type CP or SX-Ultra) for 30 minutes before crystallization.
Visualization: Synthesis Process Flow
Caption: Figure 1. Process flow for the controlled acetylation of 4-Propoxyaniline, highlighting critical temperature control points.
Module 2: Workup & Purification
Core Protocol: Crystallization via Anti-Solvent
Context: N-(4-Propoxyphenyl)acetamide has low solubility in water but high solubility in acetic acid. We utilize this solubility differential for high-yield isolation.[4]
Q: The product is oiling out instead of crystallizing. Why?
A: "Oiling out" occurs when the product separates as a liquid phase before it crystallizes, often due to adding the anti-solvent (water) too quickly or at too high a temperature (above the melting point of the solvated product).
Troubleshooting Protocol:
-
Temperature: Ensure the reaction mixture is cooled to 20–25°C before adding water.
-
Seeding: Add seed crystals (0.5% w/w) once the solution becomes slightly turbid.
-
Addition Rate: Add Water slowly. The ratio should eventually reach 1:1 or 2:1 (Water:Acetic Acid).
-
Agitation: Maintain vigorous stirring to prevent the formation of oil droplets.
Q: What is the expected yield and melting point?
A:
| Parameter | Specification | Notes |
|---|---|---|
| Theoretical Yield | > 90% | Losses primarily in mother liquor.[2] |
| Melting Point | 118 – 120°C | Distinct from Paracetamol (169°C). |
| Appearance | White to Off-White Needles | Pink hue indicates oxidation. |
| Solubility | Soluble in Ethanol, Acetone | Insoluble in cold water. |
Module 3: Quality Control & Impurity Management
Q: What are the critical impurities to watch for?
A:
-
4-Propoxyaniline (Starting Material):
-
Cause: Incomplete reaction or stoichiometry error.
-
Detection: TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The amine will be more polar (lower Rf) and stain with Ninhydrin.
-
Limit: < 0.1% (Genotoxic alert for anilines).
-
-
Diacetylated Side Product (N,N-Diacetyl):
-
Cause: Excessive heating (>80°C) with large excess of Acetic Anhydride.
-
Removal: Recrystallization from Ethanol/Water usually removes this as it is more soluble in organics.
-
Visualization: Impurity Logic Tree
Caption: Figure 2. Troubleshooting logic for common quality failures in N-(4-Propoxyphenyl)acetamide synthesis.
References
-
CAS Common Chemistry. (2025).[5] N-(4-Propoxyphenyl)acetamide (CAS 20367-32-2).[1][5] Retrieved from [Link][5]
-
LibreTexts Chemistry. (2021).[6] Acetylation of Aniline: Mechanism and Procedure. Retrieved from [Link][3][4][7][8][9][10][11][12][13][14]
-
ResearchGate. (2024). Direct additive-free N-acylation of anilines using green deep eutectic solvents. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijtsrd.com [ijtsrd.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. jcbsc.org [jcbsc.org]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Mechanism of Heterogeneous Alkaline Deacetylation of Chitin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acetamide,N-[4-(1-methylethoxy)phenyl] | CAS#:7146-61-4 | Chemsrc [chemsrc.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Propoxy-Substituted Acetanilides: A Framework for Analgesic Discovery
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to investigate the structure-activity relationship (SAR) of propoxy-substituted acetanilides. Drawing from established principles and methodologies applied to analogous compounds, we outline a systematic approach to synthesize, evaluate, and compare these potential analgesic agents. Instead of merely presenting known data, this guide serves as a blueprint for discovery, explaining the causal logic behind experimental design and providing self-validating protocols to ensure scientific integrity.
Introduction: Building on a Legacy Scaffold
The acetanilide scaffold is a cornerstone in the history of analgesic drug development. The parent compound, acetanilide, and its more famous derivative, phenacetin (p-ethoxyacetanilide), were among the first synthetic non-opioid analgesics to see widespread use.[1] Subsequent research revealed that their therapeutic effects are primarily mediated by their active metabolite, N-acetyl-p-aminophenol (APAP), known commonly as acetaminophen or paracetamol.[1][2]
While effective, both acetanilide and phenacetin were eventually withdrawn from many markets due to toxicity concerns, including methemoglobinemia and, notably for phenacetin, nephrotoxicity and carcinogenicity after chronic use.[1][3] This history underscores a critical principle in drug design: subtle structural modifications can profoundly impact a compound's efficacy and safety profile. Phenacetin's ethoxy group was a key modification of the parent structure. A logical next step in exploring this chemical space is to investigate the effect of slightly larger and isomeric alkoxy groups, such as the propoxy and isopropoxy moieties.
This guide proposes a systematic investigation to elucidate the SAR of propoxy-substituted acetanilides, using the well-characterized phenacetin as a benchmark. We will explore how variations in the propoxy group's structure (n-propyl vs. isopropyl) and its position on the phenyl ring (ortho, meta, para) may influence analgesic activity and, potentially, the compound's safety profile.
Part 1: The Rationale for Propoxy Substitution
The transition from an ethoxy (C2) to a propoxy (C3) group represents a nuanced yet significant alteration. This change can influence several key pharmacokinetic and pharmacodynamic properties.
Key Hypotheses for Investigation:
-
Lipophilicity and Bioavailability: Increasing the alkyl chain length from ethyl to propyl is expected to increase the molecule's lipophilicity. This may enhance its ability to cross biological membranes, such as the blood-brain barrier, potentially leading to more potent central analgesic effects. However, excessive lipophilicity can also lead to poor aqueous solubility and undesirable metabolic pathways.
-
Steric Effects and Metabolism: The introduction of a bulkier n-propoxy or a branched isopropoxy group could sterically hinder the metabolic pathways responsible for the formation of toxic metabolites. For instance, the O-dealkylation of phenacetin produces acetaminophen, but alternative pathways can lead to reactive intermediates.[1][2] Altering the alkoxy group may shift this metabolic balance. A statement in the literature suggests that etherification with propyl groups may lead to greater side effects than with ethyl groups, a hypothesis that warrants rigorous experimental validation.[4]
-
Positional Isomerism: The location of the alkoxy group (ortho, meta, or para to the acetamido group) is critical. The para position, as seen in phenacetin, is well-established. However, shifting the group to the ortho or meta position will alter the molecule's electronic distribution and shape, which could drastically change its interaction with biological targets and metabolic enzymes.
The following diagram illustrates the core chemical space for this proposed investigation.
Caption: Proposed analogs for SAR study compared to the phenacetin benchmark.
Part 2: A Validated Synthetic Pathway
The most direct and reliable method for synthesizing the target propoxy-acetanilides is the Williamson ether synthesis, a cornerstone reaction in organic chemistry. This method has been successfully used for the synthesis of phenacetin from acetaminophen and can be readily adapted.[1][3]
The general strategy involves the O-alkylation of a hydroxyacetanilide precursor with an appropriate propyl halide. For the primary target, p-propoxyacetanilide, the starting material is the readily available acetaminophen (p-hydroxyacetanilide).
Experimental Protocol: Synthesis of p-n-propoxyacetanilide
Causality: This protocol leverages the nucleophilicity of the phenoxide ion, generated in situ by a weak base (K₂CO₃), which attacks the electrophilic carbon of the alkyl halide. 2-butanone is an effective polar aprotic solvent that facilitates this Sₙ2 reaction.
-
Reactant Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine acetaminophen (1.0 eq), anhydrous potassium carbonate (1.3 eq), and 2-butanone (10 mL/g of acetaminophen).
-
Alkylating Agent Addition: To the stirring suspension, add 1-iodopropane (1.2 eq).
-
Note: To synthesize the isopropyl analog, 2-iodopropane would be substituted here. To synthesize ortho- or meta- analogs, the starting material would be o-hydroxyacetanilide or m-hydroxyacetanilide, respectively.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or tert-butyl methyl ether (3x volumes).
-
Washing: Combine the organic layers and wash with 5% aqueous NaOH to remove any unreacted acetaminophen, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Characterization: Confirm the structure and purity of the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Caption: Decision workflow for the pharmacological evaluation of target compounds.
Part 4: Data Presentation and SAR Interpretation
All quantitative results from the pharmacological assays should be summarized in a clear, tabular format to facilitate direct comparison between the different structural analogs.
Table 1: Hypothetical Comparative Analgesic Activity Data
| Compound ID | Substitution | Dose (mg/kg) | Hot Plate (% MPE at 60 min) | Writhing (% Inhibition) | Rota-Rod (Fall-off Time, s) |
| 1 | p-ethoxy (Phenacetin) | 100 | 45.2 ± 3.1 | 55.8 ± 4.5 | 118.5 ± 5.2 |
| 2 | p-n-propoxy | 100 | Data | Data | Data |
| 3 | p-isopropoxy | 100 | Data | Data | Data |
| 4 | o-n-propoxy | 100 | Data | Data | Data |
| 5 | m-n-propoxy | 100 | Data | Data | Data |
| Control | Vehicle | - | 5.1 ± 1.5 | 0 (by definition) | 119.2 ± 4.8 |
Data would be presented as Mean ± SEM.
-
Chain Length Effect: Compare Compound 1 vs. 2 . Does increasing the chain from ethoxy to n-propoxy increase or decrease central and peripheral activity?
-
Branching Effect: Compare Compound 2 vs. 3 . How does the steric bulk of an isopropyl group compared to a linear propyl group affect potency?
-
Positional Effect: Compare Compounds 2 , 4 , and 5 . Is the para position truly optimal, or does moving the propoxy group to the ortho or meta position enhance activity or reduce motor side effects?
Conclusion
This guide provides a robust, hypothesis-driven framework for the systematic evaluation of propoxy-substituted acetanilides. By employing validated synthetic protocols and a comprehensive panel of pharmacological assays, researchers can effectively dissect the structure-activity relationships governing the analgesic potential of this compound class. The insights gained from such a study will be invaluable for the rational design of new, potentially safer, and more effective analgesics built upon the historic acetanilide scaffold.
References
-
Singh, R. K., Kumar, A., & Mishra, A. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. Available at: [Link] [5][6]2. Al-Zahawi, H. M. G. Synthesis and characterization of some phenacetin derivatives and study of their binding with DNA. ResearchGate. Available at: [Link] [7]3. Besse, D. et al. (2025). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. Request PDF. Available at: [Link] [8]4. Various Authors. (n.d.). Structures of the first synthetic analgesic drugs, acetanilide and phenacetin. ResearchGate. Available at: [Link] [2]5. Pharmapproach. (2020). PHENACETIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Pharmapproach. Available at: [Link] [4]6. Weldegirma, S. (n.d.). The Synthesis of Phenacetin from Acetaminophen. University of South Florida Department of Chemistry. Available at: [Link] [3]7. Wikipedia. (n.d.). Phenacetin. Wikipedia. Available at: [Link] [1]8. Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-80. Available at: [Link] [9]9. Kaplancikli, Z. A., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. AVESİS. Available at: [Link]
Sources
- 1. Phenacetin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. PHENACETIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities - ProQuest [proquest.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Structural Confirmation of 4'-Propoxyacetanilide: A Multi-Modal Comparative Guide
Executive Summary
4'-Propoxyacetanilide (CAS: 20367-32-2), a structural analog of Phenacetin and Paracetamol, presents a specific analytical challenge in drug discovery and artificial sweetener research. While its synthesis via the acetylation of 4-propoxyaniline is chemically straightforward, confirming the integrity of the n-propoxy chain and ensuring exclusive N-acylation (avoiding O-acylation or di-acetylation) requires a rigorous multi-modal approach.
This guide objectively compares the efficacy of High-Field NMR , FT-IR , and HR-MS for the structural validation of 4'-Propoxyacetanilide. Unlike generic templates, this document focuses on the causality of analytical choices, demonstrating why NMR is the superior determinant for alkyl chain resolution while FT-IR serves as the rapid gatekeeper for functional group verification.
Part 1: The Synthetic Context & Structural Challenge
To validate the structure, one must understand the genesis of the sample. The standard synthesis involves the nucleophilic attack of 4-propoxyaniline on acetic anhydride.
The Critical Impurities/Isomers to Detect:
-
Unreacted 4-Propoxyaniline: Indicates incomplete conversion.
-
4'-Ethoxyacetanilide (Phenacetin): A homologous impurity if the starting aniline was impure.
-
Di-acetylated byproduct: N,N-diacetyl-4-propoxyaniline (over-reaction).
Analytical Workflow Diagram
The following logic flow illustrates the decision-making process for structural confirmation.
Figure 1: The sequential validation workflow ensures no instrument time is wasted on impure crude samples.
Part 2: Comparative Analysis of Characterization Modalities
Method A: High-Field 1H-NMR (The Structural Architect)
Verdict: The Gold Standard for Homolog Differentiation.
Nuclear Magnetic Resonance (NMR) is the only method capable of definitively distinguishing the n-propoxy chain from an iso-propoxy or ethoxy chain without destructive fragmentation.
-
Key Diagnostic Signals:
-
The Amide Proton (-NH): A broad singlet typically appearing between 9.0–10.0 ppm (solvent dependent, typically DMSO-d6). Its presence confirms N-acylation.
-
The Propoxy Chain: This is the fingerprint.
-
Terminal Methyl (-CH₃): Triplet at ~1.0 ppm.
-
Middle Methylene (-CH₂-): Multiplet (sextet) at ~1.7 ppm.
-
Ether Methylene (-O-CH₂-): Triplet at ~3.9 ppm.
-
-
Aromatic Region: A characteristic AA'BB' system (two doublets) between 6.8–7.5 ppm , confirming the para-substitution pattern.
-
Why it wins: If your sample is actually the ethoxy homolog (Phenacetin), NMR will show a quartet and a triplet. If it is the propoxy compound, you see the distinct triplet-multiplet-triplet pattern. IR cannot easily distinguish these subtle alkyl differences.
Method B: FT-IR (The Functional Group Gatekeeper)
Verdict: Best for Rapid Purity Screening.
FT-IR is inferior for detailed structural elucidation but superior for checking reaction completion. It relies on the vibration of the carbonyl and amine bonds.
-
Key Diagnostic Bands:
-
Amide I (C=O stretch): Strong band at 1640–1660 cm⁻¹ .
-
Amide II (N-H bend): ~1540 cm⁻¹.
-
Ether Stretch (C-O-C): ~1240 cm⁻¹.
-
Absence of Amine: The disappearance of the double spike (primary amine) of the starting material (4-propoxyaniline) around 3300–3400 cm⁻¹ is the primary indicator of reaction success.
-
Method C: HR-MS (The Mass Validator)
Verdict: Essential for Molecular Formula Confirmation.
Mass Spectrometry (ESI-MS or EI-MS) confirms the molecular weight (MW: 193.24 g/mol ).
-
Observation: Look for the [M+H]⁺ peak at 194.24 m/z .
-
Limitation: It cannot distinguish between 4'-propoxyacetanilide and a potential isomer like N-propyl-4-acetamidophenol (where the propyl group is on the nitrogen and the oxygen is a free phenol), as they have the exact same mass.
Part 3: Data Synthesis & Performance Matrix
The following table summarizes the comparative strengths of each method for this specific molecule.
| Feature | 1H-NMR (400 MHz) | FT-IR (ATR) | HR-MS (ESI) |
| Primary Utility | Connectivity & Chain Length | Functional Group ID | Molecular Formula |
| Differentiation Power | High (Distinguishes Propyl vs Ethyl) | Low (Alkyl bands overlap) | Medium (Mass matches, isomers don't) |
| Sample Prep Time | 5–10 Minutes (Dissolution) | < 1 Minute (Solid state) | 5 Minutes (Dilution) |
| Key Marker | Propyl Triplet/Multiplet pattern | Amide I Band (1660 cm⁻¹) | [M+H]⁺ = 194.24 |
| Detection of Water | Yes (Distinct peak) | Yes (Broad OH stretch) | No (usually solvent background) |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: 1H-NMR Characterization
Objective: Confirm the propyl chain integrity and para-substitution.
-
Solvent Selection: Use DMSO-d6 rather than CDCl₃.
-
Causality: Acetanilides can form intermolecular hydrogen bonds. DMSO disrupts these, sharpening the Amide-NH signal and shifting it downfield (approx 9.8 ppm), making it distinct from aromatic protons.
-
-
Sample Preparation: Dissolve 5–10 mg of the synthesized solid in 0.6 mL DMSO-d6. Ensure the solution is clear; turbidity indicates inorganic salts or insolubles.
-
Acquisition: Run a standard proton sequence (16–32 scans).
-
Validation Criteria (Pass/Fail):
-
Pass: Integration of the terminal methyl (triplet) to the acetyl methyl (singlet) must be 1:1 (3H:3H).
-
Fail: Presence of a broad singlet around 4.5–5.0 ppm suggests unreacted amine or hydrolyzed phenol.
-
Protocol 2: Melting Point Determination
Objective: Physical constant verification.
-
Method: Capillary tube method (1°C/min ramp near melting point).
-
Target Range: The literature melting point for 4'-Propoxyacetanilide is 123 °C [1].[1]
-
Note: Do not confuse with 4-Nitroacetanilide (mp ~215 °C) or 4-Bromoacetanilide (mp ~167 °C).
-
-
Interpretation: A sharp melting range (<2°C) confirms high purity. A depressed range (<120°C) indicates solvent entrapment or starting material contamination.
Part 5: Visualization of NMR Logic
This diagram details how to interpret the specific splitting patterns of 4'-Propoxyacetanilide.
Figure 2: Signal assignment logic for confirming the 4'-Propoxyacetanilide structure.
References
-
CAS Common Chemistry . (n.d.).[1] N-(4-Propoxyphenyl)acetamide.[1] American Chemical Society.[1] Retrieved February 1, 2026, from [Link]
-
National Institute of Standards and Technology (NIST) . (n.d.). Acetanilide, 4'-hydroxy-n-methyl- IR Spectrum (Analog Reference). NIST Chemistry WebBook.[2] Retrieved February 1, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
